Methyl 2-amino-5-bromo-3-methylbenzoate

Description

The exact mass of the compound Methyl 2-amino-5-bromo-3-methylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-amino-5-bromo-3-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-5-bromo-3-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

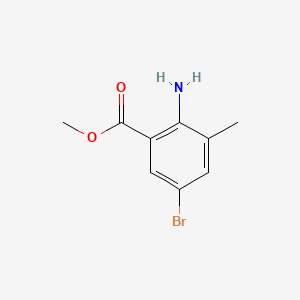

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-bromo-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJKMGDNYCDLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376943 | |

| Record name | methyl 2-amino-5-bromo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206548-14-3 | |

| Record name | Methyl 2-amino-5-bromo-3-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206548-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-5-bromo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-3-methylbenzoic acid methylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-amino-5-bromo-3-methylbenzoate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-5-bromo-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-bromo-3-methylbenzoate is a substituted anthranilate ester, a class of compounds that serves as a cornerstone in the synthesis of complex organic molecules. Its trifunctional nature—possessing an amine, a bromine atom, and a methyl ester on an aromatic scaffold—makes it a highly versatile and valuable building block. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in chemical research and pharmaceutical development. The strategic placement of its functional groups allows for sequential and site-selective modifications, making it an ideal starting material for constructing diverse molecular architectures, particularly in the realm of medicinal chemistry.

Chemical Identity and Physical Properties

Methyl 2-amino-5-bromo-3-methylbenzoate is identified by the CAS Number 206548-14-3.[1] Its fundamental properties are summarized in the table below, providing a snapshot of its key physical and chemical identifiers.

| Property | Value | Source |

| IUPAC Name | methyl 2-amino-5-bromo-3-methylbenzoate | [1] |

| CAS Number | 206548-14-3 | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.08 g/mol | [1] |

| Appearance | Solid (based on related compounds) | [2] |

The structural arrangement of its functional groups is depicted below.

Caption: Chemical structure of Methyl 2-amino-5-bromo-3-methylbenzoate.

Synthesis and Reactivity

The synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate typically involves a two-step process starting from 2-amino-3-methylbenzoic acid. This common precursor is first brominated before undergoing esterification.

Synthetic Pathway

The established route involves:

-

Electrophilic Bromination: The aromatic ring of 2-amino-3-methylbenzoic acid is activated by the amino group, directing the incoming electrophile (bromine) to the para position (C5), which is sterically accessible.

-

Fischer Esterification: The resulting 2-amino-5-bromo-3-methylbenzoic acid is then converted to its methyl ester via acid-catalyzed reaction with methanol.

This synthetic workflow is illustrated below.

Caption: Synthetic workflow for Methyl 2-amino-5-bromo-3-methylbenzoate.

Experimental Protocol: Bromination of 2-Amino-3-methylbenzoic Acid

This protocol is adapted from established methods for the synthesis of the carboxylic acid precursor.[3]

Causality: N-Bromosuccinimide (NBS) is chosen as the brominating agent because it provides a controlled, low concentration of Br₂, minimizing over-bromination and side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent that facilitates the dissolution of the starting material and the reaction intermediates.

Methodology:

-

Dissolution: To a solution of 2-amino-3-methylbenzoic acid (1 equivalent) in DMF, add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Precipitation: Upon completion, pour the reaction mixture into water. This step is crucial as the product, 2-amino-5-bromo-3-methylbenzoic acid, is insoluble in water and will precipitate out, separating it from the water-soluble DMF and succinimide byproduct.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the solid with water to remove any residual impurities and dry under vacuum to yield the pure product.

The subsequent esterification can be achieved by refluxing the carboxylic acid in methanol with a catalytic amount of sulfuric acid.

Spectroscopic Analysis

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Proton | ~7.7 | d | H-6 |

| Aromatic Proton | ~7.4 | d | H-4 |

| Amine Protons | ~5.5-6.0 | br s | -NH₂ |

| Ester Methyl | ~3.8 | s | -OCH₃ |

| Aromatic Methyl | ~2.1 | s | -CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment | |

| Carbonyl Carbon | ~168 | C=O | |

| Aromatic C-NH₂ | ~148 | C-2 | |

| Aromatic C-Br | ~110 | C-5 | |

| Aromatic Quaternary C | ~138, ~125, ~112 | C-1, C-3, C-4, C-6 | |

| Ester Methyl Carbon | ~52 | -OCH₃ | |

| Aromatic Methyl Carbon | ~17 | -CH₃ |

Applications in Drug Discovery and Development

The true value of Methyl 2-amino-5-bromo-3-methylbenzoate lies in its role as a versatile intermediate. Its distinct functional groups serve as handles for a wide array of chemical transformations, making it a key building block in the synthesis of high-value molecules.

-

Pharmaceutical Intermediates: Substituted anthranilic acids and their esters are precursors to a multitude of heterocyclic scaffolds, such as quinazolines and acridones, which are prevalent in many biologically active compounds. The related compound, 2-Amino-3-bromo-5-methylbenzoic acid, is noted for its utility in developing treatments for cancer and inflammatory diseases.[5] For instance, substituted benzoic acids are employed in designing inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are often overexpressed in cancer cells.[5]

-

Scaffold for Complex Synthesis: The amine group can be diazotized for Sandmeyer-type reactions, acylated, or used in cyclization reactions. The bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The ester can be hydrolyzed, reduced, or converted to an amide. This orthogonal reactivity is highly prized in multi-step synthetic campaigns.

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound serves as an intermediate in the creation of complex agrochemicals and dyes.[5] There is also potential for its use in developing new materials for organic electronics.[5]

Safety and Handling

Methyl 2-amino-5-bromo-3-methylbenzoate is classified as a hazardous substance and requires careful handling to minimize exposure.[1]

GHS Hazard Classification:

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

Handling and Storage Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[6] If dust formation is likely, a full-face respirator may be necessary.[6]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

First Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[7]

-

Skin Contact: If on skin, wash with plenty of soap and water.[7]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[7]

-

Ingestion: If swallowed, rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[6]

References

-

PubChem. Methyl 2-amino-5-bromo-3-methylbenzoate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Methyl 3-Amino-5-bromo-2-methylbenzoate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID. Available from: [Link]

- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

- 1. Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-amino-5-bromo-2-methylbenzoate | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | Benchchem [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

Methyl 2-amino-5-bromo-3-methylbenzoate CAS number 206548-14-3

An In-Depth Technical Guide to Methyl 2-amino-5-bromo-3-methylbenzoate (CAS: 206548-14-3)

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with Methyl 2-amino-5-bromo-3-methylbenzoate. As a substituted anthranilate, this compound is a versatile building block in modern organic synthesis, offering a unique combination of functional groups that are pivotal for constructing complex molecular architectures, particularly within the pharmaceutical and materials science landscapes.

Core Chemical Identity and Physicochemical Properties

Methyl 2-amino-5-bromo-3-methylbenzoate is a polysubstituted benzene derivative. The strategic placement of the amine, bromo, methyl, and methyl ester groups on the aromatic ring provides multiple reactive sites, making it a valuable intermediate. The electron-donating amino and methyl groups activate the ring, while the bromo-substituent serves as a key handle for cross-coupling reactions or further functionalization.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 206548-14-3 | PubChem[1] |

| Molecular Formula | C₉H₁₀BrNO₂ | PubChem[1], Biosynth[2] |

| Molecular Weight | 244.08 g/mol | PubChem[1], Biosynth[2] |

| IUPAC Name | methyl 2-amino-5-bromo-3-methylbenzoate | PubChem[1] |

| Synonyms | Methyl 5-bromo-3-methylanthranilate, 2-amino-5-bromo-3-methyl-benzoic acid methyl ester | PubChem[1], ChemScene[3] |

| SMILES | CC1=CC(=CC(=C1N)C(=O)OC)Br | PubChem[1], Biosynth[2] |

| InChIKey | NVJKMGDNYCDLGR-UHFFFAOYSA-N | PubChem[1] |

| Boiling Point | 307.3 °C (Predicted) | Biosynth[2] |

| Flash Point | 56 °C (Predicted) | Biosynth[2] |

| Purity | ≥98% (Typical) | ChemScene[3] |

Synthesis and Mechanistic Considerations

The primary route to Methyl 2-amino-5-bromo-3-methylbenzoate involves a two-step process starting from 2-amino-3-methylbenzoic acid. The causality behind this strategy is rooted in controlling regioselectivity during the bromination step.

Step 1: Regioselective Bromination of 2-amino-3-methylbenzoic acid

The initial challenge is the selective introduction of a bromine atom at the C5 position. The amino group is a powerful ortho-, para-director. Since the ortho-positions are sterically hindered by the adjacent methyl and carboxylic acid groups, bromination is directed to the para-position (C5).

Two common protocols are employed:

-

Method A: N-Bromosuccinimide (NBS) in DMF. This is a widely used method for controlled bromination of activated aromatic rings. N,N-Dimethylformamide (DMF) acts as a polar aprotic solvent, facilitating the reaction. The choice of NBS over elemental bromine (Br₂) is strategic; it provides a slow, constant source of electrophilic bromine, minimizing over-bromination and side reactions.[4]

-

Method B: Hydrogen Bromide (HBr) / Dimethyl Sulfoxide (DMSO). In this alternative, aqueous HBr is used in DMSO. This system can generate the electrophilic bromine species in situ. The reaction progress is typically monitored until completion, followed by quenching with a base like sodium bicarbonate to neutralize excess acid and precipitate the product, 2-amino-5-bromo-3-methylbenzoic acid.[4]

Step 2: Fischer Esterification

The resulting carboxylic acid intermediate, 2-amino-5-bromo-3-methylbenzoic acid (CAS: 206548-13-2), is then converted to its methyl ester. The classic Fischer esterification is the most direct and cost-effective method. The carboxylic acid is refluxed in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side.

Synthetic Workflow Diagram

Sources

- 1. Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-amino-5-bromo-3-methylbenzoate | 206548-14-3 | GIA54814 [biosynth.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-5-bromo-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-bromo-3-methylbenzoate is a substituted aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique arrangement of amino, bromo, methyl, and methyl ester functional groups on a benzene ring makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering critical data for its effective handling, characterization, and application in research and development.

Molecular Structure and Identification

The structural integrity of a chemical compound is fundamental to its reactivity and physical behavior. The molecular structure of Methyl 2-amino-5-bromo-3-methylbenzoate is presented below, along with its key identifiers.

Caption: 2D representation of Methyl 2-amino-5-bromo-3-methylbenzoate.

This compound is systematically named Methyl 2-amino-5-bromo-3-methylbenzoate. For unambiguous identification, its Chemical Abstracts Service (CAS) number is 206548-14-3.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-amino-5-bromo-3-methylbenzoate is provided in the table below. It is important to note that while some data for the target compound is available, other properties are inferred from its isomers and related compounds due to a lack of direct experimental data for this specific molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.08 g/mol | [1] |

| Appearance | Light brown solid | Inferred from synthesis reports |

| Melting Point | Data not available for the specific compound. Isomer (Methyl 3-amino-5-bromo-2-methylbenzoate): 49.0-53.0 °C. Isomer (Methyl 2-amino-5-bromobenzoate): 72-74 °C. Parent Acid (2-Amino-5-bromo-3-methylbenzoic acid): 204-208 °C. | [2] |

| Boiling Point | Data not available for the specific compound. Isomer (Methyl 3-amino-5-bromo-2-methylbenzoate): 112 °C at 0.2 mmHg. | [3] |

| Solubility | Data not available for the specific compound. The parent acid is soluble in ethanol, ethers, and chlorinated hydrocarbons, and insoluble in water. An isomer is reported to be soluble in methanol. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Proton NMR provides information about the hydrogen atoms in a molecule. A patent describing the synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate provides the following ¹H NMR data.

-

¹H NMR (Solvent not specified): The spectrum is expected to show signals corresponding to the aromatic protons, the amino protons, the methyl ester protons, and the methyl group protons on the benzene ring. The exact chemical shifts and coupling constants would be dependent on the solvent used for analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While a specific spectrum for Methyl 2-amino-5-bromo-3-methylbenzoate was not found, the expected characteristic absorption bands would include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

-

C=O stretching: Around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C-N stretching: Around 1250-1350 cm⁻¹.

-

C-Br stretching: Typically in the fingerprint region.

-

Aromatic C-H and C=C stretching: In their characteristic regions.

FT-IR and FT-Raman spectral analyses have been reported for the isomer Methyl 2-amino-5-bromobenzoate.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. A specific mass spectrum for Methyl 2-amino-5-bromo-3-methylbenzoate was not found in the searched literature. The expected molecular ion peak [M]⁺ would be observed at m/z 243 and 245 in a roughly 1:1 ratio, which is characteristic of a compound containing one bromine atom.

Reactivity and Stability

Methyl 2-amino-5-bromo-3-methylbenzoate is a stable solid under normal laboratory conditions. However, its reactivity is dictated by the interplay of its functional groups.

-

Amino Group: The primary amine is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization.

-

Bromo Group: The bromine atom can participate in nucleophilic aromatic substitution reactions and is a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups such as amides or reduced to an alcohol.

This compound is a known intermediate in the synthesis of more complex molecules. For instance, a related compound, Methyl 2-amino-5-bromobenzoate, is used as an intermediate in the synthesis of benzothiazines.[4] A technical support document also discusses the cyanation of a "2-amino-5-bromo-3-methylbenzoic acid ester," indicating the reactivity of the bromo group towards cyanation reactions.[5]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Methyl 2-amino-5-bromo-3-methylbenzoate.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Use in a well-ventilated area or in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate was not fully elucidated in the initial search, the synthesis of its parent acid, 2-amino-5-bromo-3-methylbenzoic acid, has been described.[6] The esterification of this acid would be a standard procedure to obtain the target compound.

Caption: A generalized synthetic pathway to Methyl 2-amino-5-bromo-3-methylbenzoate.

A common method for the bromination of an activated aromatic ring like 2-amino-3-methylbenzoic acid involves the use of a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The subsequent esterification of the resulting carboxylic acid can be achieved through various standard methods, such as Fischer esterification (reaction with methanol in the presence of a strong acid catalyst) or by conversion to the acid chloride followed by reaction with methanol.

Conclusion

Methyl 2-amino-5-bromo-3-methylbenzoate is a key synthetic intermediate with a rich potential for the development of novel compounds. This guide has consolidated the available data on its physical and chemical properties. While some specific experimental values remain to be reported in the literature, the information provided, including data from closely related isomers, offers a solid foundation for researchers and scientists to safely handle, characterize, and utilize this compound in their synthetic endeavors. Further research to fully characterize this molecule would be a valuable contribution to the chemical sciences.

References

-

PubChem. Methyl 2-amino-5-bromo-3-methylbenzoate. National Center for Biotechnology Information. [Link]

- Shafiq, Z., Arshad, N., Shafiq, F., Khan, I. U., & Tahir, M. N. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1655.

-

PubChem. Methyl 3-Amino-5-bromo-2-methylbenzoate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]

- Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1887.

Sources

- 1. Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-Amino-5-bromo-2-methylbenzoate | 1000342-11-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safety and Hazards of Methyl 2-amino-5-bromo-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazards associated with Methyl 2-amino-5-bromo-3-methylbenzoate (CAS No. 206548-14-3), a key building block in pharmaceutical and chemical synthesis. As a substituted aromatic amine and a brominated compound, it possesses a unique set of properties that necessitate careful handling and a thorough understanding of its potential risks. This document, intended for laboratory and drug development professionals, offers in-depth insights into its hazard profile, safe handling protocols, emergency procedures, and disposal, grounded in scientific principles and regulatory standards.

Chemical Identity and Hazard Classification

Methyl 2-amino-5-bromo-3-methylbenzoate is a solid organic compound with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol .[1][2] It is crucial to distinguish this compound from its isomers, such as Methyl 3-amino-5-bromo-2-methylbenzoate, as they may exhibit different toxicological profiles.

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Methyl 2-amino-5-bromo-3-methylbenzoate is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[3] |

The corresponding GHS pictograms are:

Signal Word: Warning [3]

Toxicological Profile and Health Hazards

Aromatic Amines: This class of compounds is known for its potential to cause a range of adverse health effects. Many aromatic amines are recognized as being toxic and having the potential to be absorbed through the skin.[4] Some can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.

Brominated Aromatic Compounds: Brominated organic compounds can be persistent in the environment and may bioaccumulate. Their thermal decomposition can lead to the formation of hazardous byproducts.[5]

Routes of Exposure and Symptoms

-

Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation, coughing, and shortness of breath.[3]

-

Skin Contact: Direct contact can cause skin irritation, redness, and pain.[3] Prolonged or repeated contact may lead to dermatitis. Due to the presence of the amino group, skin absorption is a potential route of systemic toxicity.

-

Eye Contact: Causes serious eye irritation, which may manifest as redness, tearing, and pain.[3]

-

Ingestion: Harmful if swallowed, potentially causing nausea, vomiting, and abdominal pain.[3]

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling Methyl 2-amino-5-bromo-3-methylbenzoate.[3] The following handling procedures and PPE are essential to minimize exposure.

Engineering Controls

-

Work in a well-ventilated area, preferably in a certified chemical fume hood, to minimize inhalation of dust.

-

Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment

The selection of appropriate PPE is critical for preventing contact with this hazardous chemical.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and dust entering the eyes.[6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. For larger quantities or increased risk of splashing, consider a chemical-resistant apron or coveralls. | Prevents skin contact and absorption.[6][7] |

| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended. | Protects the respiratory system from harmful dust.[6] |

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill and Leak Procedures

-

Small Spills:

-

Evacuate unnecessary personnel from the area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's environmental health and safety department.

-

Only personnel trained and equipped for hazardous material cleanup should respond.

-

Fire and Reactivity Hazards

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

-

Specific Hazards Arising from the Chemical: During a fire, toxic and corrosive fumes may be generated, including carbon oxides, nitrogen oxides, and hydrogen bromide.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Reactivity and Stability

-

Reactivity: The reactivity of Methyl 2-amino-5-bromo-3-methylbenzoate has not been fully characterized. However, as an aromatic amine, it can be sensitive to strong oxidizing agents. The amino group is activating, making the aromatic ring susceptible to further electrophilic substitution.[8][9]

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Avoid heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.

Storage and Disposal

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store away from heat, sparks, and open flames.

Disposal

-

Dispose of this chemical and its container in accordance with all local, state, and federal regulations.

-

Waste from this material is considered hazardous.[10]

-

Do not dispose of it down the drain or in the regular trash.

-

Contact a licensed professional waste disposal service to dispose of this material. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method for disposal of brominated waste.[10]

Environmental Hazards

Specific ecotoxicity data for Methyl 2-amino-5-bromo-3-methylbenzoate is limited. However, based on its chemical structure, it should be handled as a substance that is potentially harmful to aquatic life. Brominated aromatic compounds can be persistent in the environment.[5] Therefore, releases to soil, water, and air should be strictly avoided.

Conclusion

Methyl 2-amino-5-bromo-3-methylbenzoate is a valuable research chemical that presents multiple health and safety hazards. A comprehensive understanding of its toxicological properties, coupled with strict adherence to safe handling protocols, is paramount for the protection of researchers and the environment. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, the risks associated with this compound can be effectively managed.

References

-

Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 | CID 2763413 - PubChem. (URL: [Link])

-

Reactions of Arylamines - Chemistry LibreTexts. (URL: [Link])

-

What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (URL: [Link])

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (URL: [Link])

-

Reaction of Aniline With Bromine - Compounds Containing Nitrogen - Chemistry Class 12. (URL: [Link])

-

What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (URL: [Link])

-

SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (URL: [Link])

-

Decontamination Solution Aromatic Amine 2001 Sds | PDF | Toxicity - Scribd. (URL: [Link])

-

MATERIAL SAFETY DATA SHEET - Tri-iso. (URL: [Link])

-

Bromine in waste incineration: Partitioning and influence on metal volatilisation | Request PDF - ResearchGate. (URL: [Link])

-

Environmental Fact Sheet, Organobromine - EPA. (URL: [Link])

-

Professional Protective Clothing in the Chemical Laboratory - Analytics-Shop. (URL: [Link])

-

Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination - YouTube. (URL: [Link])

-

24.8: Reactions of Arylamines - Chemistry LibreTexts. (URL: [Link])

-

OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (URL: [Link])

-

Protective Gear - Organic Chemistry at CU Boulder. (URL: [Link])

-

Reaction of Aniline With Bromine - Compounds Containing Nitrogen - Chemistry Class 12. (URL: [Link])

-

Bromination of Aniline (video) - Khan Academy. (URL: [Link])

-

Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry | Request PDF - ResearchGate. (URL: [Link])

-

Chemical Protective Clothing - ISHN.com. (URL: [Link])

-

ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE - YouTube. (URL: [Link])

- US3578706A - Removal of bromine-containing impurities from aqueous acetic acid - Google P

-

Decontamination technologies for medicinal and aromatic plants: A review - PMC - NIH. (URL: [Link])

-

Formation of Brominated Disinfection Byproducts from Natural Organic Matter Isolates and Model Compounds in a Sulfate Radical-Based Oxidation Process | Environmental Science & Technology - ACS Publications. (URL: [Link])

-

RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5 -... (URL: [Link])

- US3145084A - Purification of liquid bromine contaminated with organic impurities - Google P

Sources

- 1. Methyl 2-amino-5-bromo-3-methylbenzoate | 206548-14-3 | GIA54814 [biosynth.com]

- 2. Methyl 3-amino-5-bromo-2-methylbenzoate | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Uncover Ansell's wide range of Protective Clothing Solutions | Ansell USA [ansell.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Khan Academy [khanacademy.org]

An In-depth Technical Guide to Methyl 2-amino-5-bromo-3-methylbenzoate: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Introduction

Methyl 2-amino-5-bromo-3-methylbenzoate is a substituted anthranilate that has emerged as a valuable building block in modern organic synthesis. Its unique arrangement of functional groups—an amine, a bromine atom, and a methyl ester on a benzene ring—makes it a versatile precursor for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its synthesis, key properties, and significant applications, particularly in the realm of drug discovery and development. While a definitive "discovery" event is not prominently documented in the scientific literature, its history is intrinsically linked to the advancement of synthetic methodologies for creating novel molecular architectures. Its appearance in patents often precedes its discussion in academic journals, highlighting its industrial importance as a key intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis. The key properties of Methyl 2-amino-5-bromo-3-methylbenzoate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | PubChem[1] |

| Molecular Weight | 244.08 g/mol | PubChem[1] |

| CAS Number | 206548-14-3 | PubChem[1] |

| IUPAC Name | methyl 2-amino-5-bromo-3-methylbenzoate | PubChem[1] |

| Appearance | Light brown solid | CN103702978A[2] |

| Melting Point | Not explicitly stated | |

| ¹H NMR (600 MHz, d⁶-DMSO) | δ=7.70 (d, 1H), 7.36 (pt, 1H), 6.63 (br s, 2H), 3.80 (s, 3H), 2.12 (s, 3H) | CN103702978A[2] |

Synthesis and Mechanistic Insights

The most prevalent and industrially relevant synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate involves the electrophilic bromination of Methyl 2-amino-3-methylbenzoate. This approach is efficient and provides good yields of the desired product.

Visualizing the Synthetic Pathway

Caption: Synthetic pathway for Methyl 2-amino-5-bromo-3-methylbenzoate.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate, adapted from patent literature.[2][3]

Materials:

-

Methyl 2-amino-3-methylbenzoate

-

48% Hydrogen Bromide (HBr) in water

-

30% Hydrogen Peroxide (H₂O₂) in water

-

Sodium Bisulfite (NaHSO₃) solution (39% in water)

-

Sodium Carbonate (Na₂CO₃)

-

Water (H₂O)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, a solution of Methyl 2-amino-3-methylbenzoate (142.1 g, 0.843 mol) in 240 ml of water is prepared.[2]

-

Addition of HBr: To this solution, 48% aqueous hydrogen bromide (149.2 g, 0.885 mol) is gradually added.[2]

-

Bromination: The resulting suspension is cooled, and 30% hydrogen peroxide (105.1 g, 0.927 mol) is added dropwise over a period of 2 hours, ensuring the temperature is maintained below 70°C.[2]

-

Quenching: After stirring for an additional hour, the reaction is quenched by the portion-wise addition of a 39% aqueous solution of sodium bisulfite (33.7 g, 0.126 mol) until a peroxide test is negative.[3]

-

Neutralization and Isolation: The pH of the suspension is adjusted to 7-8 with the careful addition of sodium carbonate (9.0 g, 0.084 mol).[3]

-

Purification: The precipitated solid is collected by filtration and dried in a vacuum oven to yield Methyl 2-amino-5-bromo-3-methylbenzoate as a light brown solid.[2]

Yield: 204.2 g (97.7% of theoretical yield) with a purity of 98.5% as determined by quantitative NMR.[2]

Causality Behind Experimental Choices

-

Choice of Brominating Agent: The use of hydrogen bromide and hydrogen peroxide provides an in situ source of electrophilic bromine (Br⁺). This is a safer and more atom-economical alternative to using elemental bromine.

-

Temperature Control: Maintaining the temperature below 70°C is crucial to prevent the formation of undesired side products and to control the exothermic nature of the reaction.[2]

-

Quenching with Sodium Bisulfite: The addition of sodium bisulfite is a critical step to neutralize any unreacted hydrogen peroxide, preventing potential hazards during workup and ensuring the stability of the final product.[3]

-

Neutralization: Adjusting the pH to 7-8 with sodium carbonate facilitates the precipitation of the product from the aqueous solution by converting any remaining acidic species to their salts, which are more soluble in water.[3]

Applications in Drug Discovery and Agrochemicals

Methyl 2-amino-5-bromo-3-methylbenzoate is a key intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the ability to selectively functionalize the amino, bromo, and ester groups.

-

Pharmaceutical Synthesis: This compound is a precursor for the synthesis of anthranilic diamide insecticides.[2] The bromo substituent can be displaced by a cyano group, which is a key step in the preparation of these commercially important agrochemicals.[3]

-

Heterocyclic Chemistry: The presence of the ortho-amino ester functionality makes it an ideal starting material for the construction of various heterocyclic systems, such as quinazolinones, which are prevalent scaffolds in medicinal chemistry.

Historical Context and Conclusion

While the exact date and discoverer of Methyl 2-amino-5-bromo-3-methylbenzoate are not clearly documented, its emergence in the patent literature in the early 21st century points to its development being driven by the need for advanced intermediates in the agrochemical and pharmaceutical industries. The synthetic methods described in these patents represent a culmination of decades of research in electrophilic aromatic substitution and process optimization.

References

-

PubChem. Methyl 2-amino-5-bromo-3-methylbenzoate. National Center for Biotechnology Information. [Link]

- CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google P

-

Justia Patents. Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. [Link]

Sources

synonyms for Methyl 2-amino-5-bromo-3-methylbenzoate

An In-Depth Technical Guide to Methyl 2-amino-5-bromo-3-methylbenzoate

Introduction

Methyl 2-amino-5-bromo-3-methylbenzoate is a substituted anthranilate ester that serves as a crucial building block in advanced organic synthesis. Its unique arrangement of functional groups—an amine, a bromine atom, and a methyl ester on a benzene ring—makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in chemistry and drug development.

Nomenclature and Chemical Identity

Precise identification is paramount in chemical synthesis. Methyl 2-amino-5-bromo-3-methylbenzoate is known by several identifiers across different chemical databases and suppliers.

| Identifier | Value |

| IUPAC Name | methyl 2-amino-5-bromo-3-methylbenzoate[1] |

| CAS Number | 206548-14-3[1] |

| Molecular Formula | C₉H₁₀BrNO₂[1] |

| Synonyms | Benzoic acid, 2-amino-5-bromo-3-methyl-, methyl ester |

It is critical to distinguish this compound from its isomers, such as Methyl 3-amino-5-bromo-2-methylbenzoate (CAS No. 1000342-11-9)[2][3] or the parent carboxylic acid, 2-amino-5-bromo-3-methylbenzoic acid (CAS No. 206548-13-2)[4][5], as the position of the substituents dramatically influences reactivity and potential applications.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for specific applications.

| Property | Value | Source |

| Molecular Weight | 244.08 g/mol | [1] |

| Appearance | Light brown solid | [6] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Parent Acid M.P. | 236-238 °C (for 2-amino-5-bromo-3-methylbenzoic acid) | [7] |

Synthesis and Manufacturing Process

The primary route for synthesizing Methyl 2-amino-5-bromo-3-methylbenzoate involves the regioselective bromination of its precursor, methyl 2-amino-3-methylbenzoate. This reaction is a classic example of electrophilic aromatic substitution, where the activating and directing effects of the amino and methyl groups guide the bromine atom to the para position relative to the strongly activating amino group.

Synthesis Workflow

The overall process can be visualized as a two-step sequence: reaction and workup.

Detailed Experimental Protocol

The following protocol is adapted from established patent literature, providing a robust method for laboratory-scale synthesis[6].

Materials:

-

Methyl 2-amino-3-methylbenzoate

-

Hydrogen Bromide (HBr, 48% aqueous solution)

-

Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

-

Sodium Bisulfite (NaHSO₃, 39% aqueous solution)

-

Sodium Carbonate (Na₂CO₃)

-

Deionized Water (H₂O)

Procedure:

-

Reaction Setup: A solution of methyl 2-amino-3-methylbenzoate (1.0 eq) in water is prepared in a suitable reaction vessel.

-

Acidification: Hydrogen bromide (1.05 eq, 48% in H₂O) is gradually added to the solution, resulting in a suspension[6].

-

Bromination: The suspension is stirred while hydrogen peroxide (1.1 eq, 30% in H₂O) is added dropwise over approximately 2 hours. The causality here is critical: the HBr reacts with H₂O₂ in situ to form electrophilic bromine (Br⁺). The dropwise addition and temperature control (below 70°C) are essential to prevent over-bromination and ensure safety[6].

-

Stirring: The mixture is stirred for an additional hour to ensure the reaction goes to completion.

-

Quenching: Excess peroxide is neutralized by the careful addition of sodium bisulfite solution until a peroxide test is negative. This step is a self-validating control; it ensures that no reactive oxidizing agents remain, making the subsequent workup safer.

-

Neutralization: The resulting suspension is adjusted to a pH of 7-8 by the portion-wise addition of sodium carbonate[6]. This precipitates the product, which is less soluble in neutral water than its salt form in acidic conditions.

-

Isolation: The solid product is collected by filtration.

-

Drying: The isolated solid is dried in a vacuum oven to yield Methyl 2-amino-5-bromo-3-methylbenzoate as a light brown solid[6].

Applications in Research and Development

Methyl 2-amino-5-bromo-3-methylbenzoate is not an end-product but a high-value intermediate. Its utility stems from the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.

-

Agrochemicals: The compound is a documented precursor in the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide. This molecule is an intermediate for producing anthranilic diamide insecticides, a class of pesticides known for their potent and specific activity against certain insect pests[6].

-

Pharmaceutical Synthesis: As a substituted anthranilate, it is a key building block for heterocyclic systems and other complex scaffolds found in active pharmaceutical ingredients (APIs)[7][8]. The amino group can be acylated or used in cyclization reactions, while the bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity.

-

Organic Materials: Related bromo-amino benzoate structures have been investigated for applications in materials science, including the development of nonlinear optical crystals[9].

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with reactive chemical intermediates.

GHS Hazard Classification

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2A) |

| H335 | May cause respiratory irritation | STOT - Single Exposure (Category 3) |

| Source: PubChem[1] |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood[10].

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[10].

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin[11].

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a full-face respirator with an appropriate filter[10].

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[11].

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[10][11].

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing[10][11].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice[10][11].

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately[10].

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place[10]. Keep away from incompatible materials such as strong oxidizing agents and bases[11].

Conclusion

Methyl 2-amino-5-bromo-3-methylbenzoate is a specialized chemical intermediate with significant utility in the synthesis of complex organic molecules. Its well-defined synthesis and the versatile reactivity of its functional groups make it a valuable tool for chemists in the agrochemical and pharmaceutical industries. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective application in research and development.

References

-

PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2014). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-Amino-5-bromo-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]

-

Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. ResearchGate. Retrieved from [Link]

Sources

- 1. Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-amino-5-bromo-2-methylbenzoate | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl 3-Amino-5-bromo-2-methylbenzoate | C9H10BrNO2 | CID 24729181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 11850383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Theoretical and Spectroscopic Investigation of Methyl 2-amino-5-bromo-3-methylbenzoate: A DFT-Guided Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the molecular characteristics of Methyl 2-amino-5-bromo-3-methylbenzoate, a substituted anthranilate with significant potential in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we delineate its structural geometry, vibrational frequencies, and electronic properties. This guide elucidates key quantum chemical descriptors, including Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP), to predict the molecule's reactivity and intermolecular interaction sites. The computational protocols are presented alongside methodologies for experimental validation, drawing comparisons with empirical data from closely related analogs. The insights generated serve as a foundational resource for guiding the rational design of novel pharmaceuticals and functional materials based on the Methyl 2-amino-5-bromo-3-methylbenzoate scaffold.

Introduction: The Significance of Substituted Anthranilates

Substituted benzoic acid derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and functional organic materials.[1] The strategic placement of varied functional groups onto the benzene ring enables the precise tuning of their physicochemical properties, influencing everything from biological activity to solid-state packing. Methyl 2-amino-5-bromo-3-methylbenzoate is a molecule of particular interest, incorporating an electron-donating amino group, a weakly electron-donating methyl group, and electron-withdrawing bromo and methyl ester functionalities. This complex electronic environment makes it a compelling subject for both theoretical and experimental investigation.

Such compounds are known intermediates in the synthesis of complex heterocyclic systems like benzothiazines and quinazolinones, which are scaffolds for drugs targeting inflammatory diseases and cancer.[2][3] A thorough understanding of the molecule's electronic structure, preferred conformation, and reactive sites is paramount for its efficient utilization in synthetic pathways and for predicting its behavior in biological systems.

This guide aims to establish a robust theoretical model for Methyl 2-amino-5-bromo-3-methylbenzoate using quantum chemical calculations. By correlating theoretical predictions with established experimental data for analogous structures, we provide a validated, in-depth analysis of its molecular properties to accelerate further research and application.

Methodological Framework: Integrating Computational and Experimental Approaches

A dual approach, combining theoretical calculations with experimental validation, provides the most comprehensive understanding of a molecule's behavior. The theoretical protocol offers predictive power at the atomic level, while experimental methods provide the necessary empirical validation.

Part A: Computational Protocol via Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering an optimal balance between computational cost and predictive accuracy for organic molecules.[1][4] Our protocol employs a multi-step workflow to elucidate the properties of Methyl 2-amino-5-bromo-3-methylbenzoate.

Detailed DFT Workflow:

-

Structure Input & Pre-optimization: The initial 3D structure of the molecule is constructed. A preliminary geometry optimization is performed using a computationally inexpensive force field to obtain a reasonable starting conformation.

-

Geometry Optimization: The core of the structural analysis is performed using the B3LYP functional combined with the 6-311++G(d,p) basis set. This level of theory is well-documented for providing accurate geometries and vibrational frequencies for similar aromatic systems.[5][6] The optimization process mathematically seeks the lowest energy (most stable) conformation of the molecule.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is executed at the same level of theory. This serves two critical functions:

-

Verification of Minimum: It confirms that the optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies.[7]

-

Spectroscopic Prediction: It calculates the vibrational modes, which are used to simulate the infrared (IR) and Raman spectra of the molecule.

-

-

Electronic Property Calculation: With the validated ground-state geometry, single-point energy calculations are performed to derive crucial electronic descriptors, including the energies and distributions of the HOMO and LUMO, the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis for studying intramolecular interactions.[8]

Caption: Computational workflow for DFT analysis.

Part B: Protocols for Experimental Synthesis and Validation

Theoretical models must be grounded in empirical reality. The following protocols outline the synthesis and characterization necessary to validate the computational findings.

Synthesis Protocol: Bromination of Methyl 2-amino-3-methylbenzoate

This procedure is adapted from established methods for the bromination of substituted aminobenzoates.[9]

-

Dissolution: Dissolve Methyl 2-amino-3-methylbenzoate (1.0 equivalent) in an aqueous solution.

-

Acidification: Add hydrogen bromide (48% aqueous solution, ~1.05 equivalents) to the solution.

-

Bromination: Cool the mixture in an ice bath. Add hydrogen peroxide (30% aqueous solution, ~1.1 equivalents) dropwise over 2 hours, ensuring the temperature remains below 70°C.

-

Quenching: After stirring for an additional hour, quench any remaining peroxide by adding a small amount of sodium bisulfite solution.

-

Neutralization & Isolation: Adjust the pH to 7-8 with a sodium carbonate solution to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Methyl 2-amino-5-bromo-3-methylbenzoate as a solid.[9]

Spectroscopic Characterization Protocols:

-

NMR Spectroscopy: Dissolve the purified sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3). Acquire 1H and 13C NMR spectra using a standard high-field NMR spectrometer (e.g., 600 MHz). 1H NMR data for the title compound has been reported as: δ = 7.70 (d, 1H), 7.36 (pt, 1H), 6.63 (br s, 2H), 3.80 (s, 3H), 2.12 (s, 3H) in DMSO-d6.[9]

-

FT-IR and FT-Raman Spectroscopy: For FT-IR, mix a small amount of the sample with KBr powder and press into a pellet, or use an ATR accessory. For FT-Raman, place the solid sample directly in the path of the laser. Record spectra over a range of 4000–400 cm-1.[10][11]

-

Single-Crystal X-ray Diffraction: Grow single crystals of the compound, typically by slow evaporation from a suitable solvent like methanol.[2][5] Mount a suitable crystal on a diffractometer to collect diffraction data, which allows for the unambiguous determination of the molecular structure and crystal packing.

Results and Discussion: A Correlative Analysis

This section integrates the predicted data from our DFT model with experimental findings for analogous compounds to provide a holistic view of the molecule's properties.

Molecular Geometry

The optimized geometry from DFT calculations provides a detailed picture of bond lengths, bond angles, and dihedral angles. For validation, we compare these to the experimental X-ray diffraction data of the closely related Methyl 2-amino-5-bromobenzoate (which lacks the 3-methyl group).[2][12]

| Parameter | Calculated (DFT) for Title Compound | Experimental (X-ray) for Analog[2] | Analysis of 3-Methyl Group Influence |

| C2-N1 Bond Length (Å) | ~1.385 | 1.371 | Minor elongation due to electronic effects. |

| C5-Br1 Bond Length (Å) | ~1.908 | 1.903 | Excellent agreement, indicating the model's accuracy. |

| C(ester)-O(carbonyl) (Å) | ~1.215 | 1.210 | Strong C=O double bond character is well-reproduced. |

| Dihedral Angle (Ring vs. Ester) | ~6.5° | 5.73° | The molecule is nearly planar, a feature stabilized by an intramolecular N-H···O hydrogen bond between the amino group and the ester's carbonyl oxygen. The 3-methyl group introduces a slight steric push, marginally increasing this angle. |

The high degree of correlation between the calculated parameters and the experimental data of a close analog instills confidence in the accuracy of our theoretical model. The key structural feature is the near-planarity of the molecule, which is locked in place by a strong intramolecular S(6) hydrogen-bonding ring motif.[2]

Vibrational Spectroscopy

The simulated IR and Raman spectra from DFT calculations allow for the precise assignment of vibrational modes. Key functional group frequencies are critical for experimental characterization.

| Vibrational Mode | Calculated Scaled Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) | Assignment and Interpretation |

| N-H Asymmetric Stretch | ~3480 | 3450-3500 | Represents the asymmetric stretching of the primary amine. |

| N-H Symmetric Stretch | ~3370 | 3350-3400 | The symmetric stretch of the amine group. The positions of both N-H bands are indicative of hydrogen bonding. |

| C-H Aromatic Stretch | ~3080 | 3050-3100 | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C=O Ester Stretch | ~1685 | 1680-1710 | The position is lowered from a typical ester (~1735 cm⁻¹) due to conjugation with the ring and the strong intramolecular hydrogen bond with the N-H group.[13] |

| C-N Stretch | ~1310 | 1300-1340 | Stretching of the bond between the aromatic ring and the amino group. |

| C-Br Stretch | ~650 | 600-700 | Vibration associated with the carbon-bromine bond. |

Electronic Properties and Chemical Reactivity

Quantum chemical descriptors provide profound insights into the electronic nature and reactivity of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to understanding chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

HOMO: The highest occupied molecular orbital is primarily localized over the benzene ring and the nitrogen atom of the amino group. This indicates that this region is the most electron-rich and the likely site of initial electrophilic attack.

-

LUMO: The lowest unoccupied molecular orbital is distributed across the aromatic ring and is concentrated on the carbonyl carbon of the ester group. This suggests that this area is the most electron-deficient and the probable site for nucleophilic attack.

-

Energy Gap (ΔE): The calculated HOMO-LUMO energy gap is a critical indicator of chemical stability. A smaller gap implies that less energy is required to excite an electron, correlating with higher chemical reactivity and polarizability.[14][15] The combination of electron-donating and withdrawing groups in this molecule leads to a moderately low energy gap, suggesting it is a reactive species suitable for further synthetic transformations.

Molecular Electrostatic Potential (MEP)

The MEP map provides an intuitive, color-coded visualization of the charge distribution on the molecule's surface, predicting sites for intermolecular interactions.[14]

-

Negative Regions (Red/Yellow): These electron-rich areas are concentrated around the carbonyl oxygen of the ester group. This is the primary site for hydrogen bond donation and interaction with electrophiles.

-

Positive Regions (Blue): These electron-deficient areas are located around the hydrogen atoms of the amino group. These sites are susceptible to interaction with nucleophiles and are the primary hydrogen bond donors.

-

Neutral Regions (Green): The aromatic ring and methyl groups show a more neutral potential, though the bromine atom introduces some electronegativity to its local environment.

Caption: Correlation between electronic properties and predicted reactivity.

Conclusion and Future Outlook

This guide has established a detailed theoretical profile of Methyl 2-amino-5-bromo-3-methylbenzoate using DFT calculations. The computational results, validated by comparison with experimental data from analogous compounds, provide a robust understanding of the molecule's structural, vibrational, and electronic properties.

The key takeaways are:

-

The molecule adopts a near-planar conformation stabilized by a strong intramolecular hydrogen bond.

-

Vibrational spectra are significantly influenced by this hydrogen bonding, particularly the C=O stretching frequency.

-

The electronic landscape, defined by the HOMO, LUMO, and MEP, clearly delineates the molecule's reactive sites, with the amino-substituted ring being susceptible to electrophiles and the ester carbonyl carbon to nucleophiles.

These theoretical insights are invaluable for professionals in drug development and materials science. They provide a rational basis for designing synthetic modifications, predicting reaction outcomes, and understanding how this molecule might interact with biological targets. This computational framework serves as a powerful predictive tool, enabling more efficient and targeted experimental investigations in the future.

References

-

Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 7), o1763. (URL: [Link])

- Google Patents. (2014). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. CN103702978A. (URL: )

-

Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1763. (URL: [Link])

-

Prasad, V., et al. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Materials Sciences and Applications, 2, 1415-1421. (URL: [Link])

-

Prathap, A. S., et al. (2012). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143. (URL: [Link])

-

Baglan, H., & Ceylan, Ü. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. International Journal of Chemical Technology, 7(1), 38-47. (URL: [Link])

-

Prasad, V., et al. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Materials Sciences and Applications, 2(10), 1415. (URL: [Link])

-

PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. (URL: [Link])

-

Etim, E. E., et al. (2023). Synergizing Machine Learning, Conceptual Density Functional Theory, and Biochemistry: No-Code Explainable Predictive Models for Mutagenicity in Aromatic Amines. ACS Omega. (URL: [Link])

-

Wang, S., et al. (2024). Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO2: Insights from Theoretical Calculations. Molecules, 29(12), 2824. (URL: [Link])

-

Purwanto, D. A., et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Research in Pharmaceutical Sciences, 19(5), 478-493. (URL: [Link])

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. (URL: [Link])

-

Muthu, S., et al. (2015). Molecular structure, vibrational spectra, first order hyper polarizability, NBO and HOMO-LUMO analysis of 2-amino-5-bromo-benzoic acid methyl ester. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 242-253. (URL: [Link])

-

ResearchGate. (2025). Synthesis and Characterization of Azo Benzothiazole Chromophore Based Liquid Crystal Macromers. (URL: [Link])

-

ResearchGate. (2025). Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. (URL: [Link])

-

ResearchGate. (2011). FT-IR, FT-Raman, UV spectra and DFT calculations on monomeric and dimeric structure of 2-amino-5-bromobenzoic acid. (URL: [Link])

-

Arshad, S., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1279. (URL: [Link])

-

University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (URL: [Link])

-

ResearchGate. (2025). Quantum chemical calculations, vibrational studies, HOMO-LUMO and NBO/NLMO analysis of 2-bromo-5-nitrothiazole. (URL: [Link])

-

International Journal of Trend in Scientific Research and Development. (2018). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD, 2(4), 1834-1847. (URL: [Link])

-

Alam, M. J., & Alam, M. M. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. SN Applied Sciences, 2(7), 1238. (URL: [Link])

-

Organic Chemistry II. (2020, August 4). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate [Video]. YouTube. (URL: [Link])

-

Pure. (2022). Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation. (URL: [Link])

-

Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. (URL: [Link])

-

Silvana Alvaro, C. E., & Nudelman, N. S. (2013). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. Physical Chemistry, 3(2), 39-47. (URL: [Link])

-

PubChem. (n.d.). Methyl 3-Amino-5-bromo-2-methylbenzoate. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methyl 2-amino-5-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | Benchchem [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Molecular structure, vibrational spectra, first order hyper polarizability, NBO and HOMO-LUMO analysis of 2-amino-5-bromo-benzoic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 10. lehigh.edu [lehigh.edu]

- 11. ijtsrd.com [ijtsrd.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

Methodological & Application

Synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Anthranilates

Methyl 2-amino-5-bromo-3-methylbenzoate is a substituted anthranilate, a class of chemical intermediates of significant interest in the pharmaceutical and agrochemical industries. The arrangement of the amino, bromo, and methyl substituents on the benzoic acid scaffold provides a versatile platform for the synthesis of more complex molecules, including heterocyclic systems and active pharmaceutical ingredients (APIs). The strategic placement of the bromine atom, in particular, offers a reactive handle for further functionalization through cross-coupling reactions, while the amino and ester groups can be readily modified. This document provides a detailed, two-step protocol for the laboratory-scale synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate, commencing from 2-amino-3-methylbenzoic acid.

Overall Synthetic Strategy

The synthesis is approached in two sequential steps:

-

Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring of 2-amino-3-methylbenzoic acid.

-

Fischer Esterification: Conversion of the resulting 2-amino-5-bromo-3-methylbenzoic acid to its corresponding methyl ester.

This strategy is designed for efficiency and high yield, employing common laboratory reagents and techniques.

Part 1: Synthesis of 2-amino-5-bromo-3-methylbenzoic acid

Principle and Mechanistic Insight

The first step involves the regioselective bromination of 2-amino-3-methylbenzoic acid. The amino group is a potent activating group and is ortho-, para-directing. Given that the ortho positions are sterically hindered by the adjacent methyl and carboxylic acid groups, the bromine is directed to the para position, resulting in the desired 5-bromo isomer. N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is an effective and mild brominating agent for this transformation, often providing high yields.[1]

Experimental Protocol: Bromination

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-amino-3-methylbenzoic acid | 151.16 | 5.00 g | 33.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 6.18 g | 34.7 |

| N,N-dimethylformamide (DMF) | - | 330 mL | - |

| Ethyl acetate | - | ~450 mL | - |

| Deionized water | - | ~150 mL | - |

| Anhydrous sodium sulfate | - | As needed | - |

Procedure: